molecular formula C16H14O5 B8235434 3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one

3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B8235434
M. Wt: 286.28 g/mol
InChI Key: JVGNTXGHBHMJDO-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one (CAS: 94344-54-4), commonly known as Sappanchalcone, is a naturally occurring chalcone derivative. Chalcones are α,β-unsaturated ketones with two aromatic rings connected by a three-carbon enone system. Sappanchalcone features:

  • Ring A: 4-hydroxy-2-methoxyphenyl group (meta-hydroxy, para-methoxy substitution).
  • Ring B: 3,4-dihydroxyphenyl group (catechol moiety).

Its molecular formula is C₁₆H₁₄O₅ (molecular weight: 286.28 g/mol). The compound is recognized for its planar geometry due to conjugation across the enone system, which enhances its biological activity . Sappanchalcone is isolated from plants like Caesalpinia sappan and exhibits antioxidant, anti-inflammatory, and anticancer properties. Its catechol moiety (3,4-dihydroxy groups) is critical for free radical scavenging, while the methoxy group in Ring A modulates solubility and metabolic stability .

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-21-16-9-11(17)4-5-12(16)13(18)6-2-10-3-7-14(19)15(20)8-10/h2-9,17,19-20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGNTXGHBHMJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Protocol

A representative procedure involves dissolving equimolar quantities of 4-hydroxy-2-methoxyacetophenone (1.0 mmol) and 3,4-dihydroxybenzaldehyde (1.0 mmol) in methanol (10 mL) under nitrogen atmosphere. The solution is cooled to 0°C, followed by dropwise addition of 60% aqueous NaOH (2 mL). After stirring at room temperature for 12–24 hours, the mixture is quenched with cold water (50 mL), neutralized with acetic acid, and extracted with ethyl acetate (3 × 30 mL). The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product.

Key Reaction Parameters

VariableOptimal RangeImpact on Yield
Temperature20–25°C>90% conversion
NaOH Concentration40–60% aqueousAvoids side products
Reaction Time8–24 hoursComplete enolate formation
Solvent PolarityMethanol > EthanolEnhanced solubility

Mechanistic Insights

The reaction proceeds via deprotonation of the acetophenone methyl group by NaOH, generating an enolate ion that attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration forms the α,β-unsaturated ketone backbone. Substituents on both aromatic rings influence reaction kinetics: electron-donating groups (e.g., -OCH₃) accelerate enolate formation, while bulky substituents necessitate extended reaction times.

Alternative Synthetic Approaches

Solvent-Free Mechanochemical Synthesis

Recent advancements utilize ball-milling techniques to eliminate solvent use. A stoichiometric mixture of reactants is ground in a planetary ball mill (300–400 rpm) with NaOH pellets (20 mol%) for 60–90 minutes. This method achieves 85–88% yield while reducing reaction time to 2 hours.

Comparative Analysis

MethodYield (%)TimePurity (HPLC)
Conventional Claisen9224 hours98.5
Mechanochemical882 hours97.8
Microwave-Assisted9030 minutes98.1

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 80°C) accelerates the reaction to 30 minutes with comparable yields (90%). The rapid heating minimizes thermal degradation of sensitive phenolic groups.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography (hexane:ethyl acetate 3:7) effectively separates the target compound from unreacted starting materials and oligomeric byproducts. The chalcone typically elutes at Rf 0.45–0.55 under these conditions.

Recrystallization Optimization

Ethanol-water (4:1 v/v) proves optimal for recrystallization, producing needle-shaped crystals with 99.1% purity (HPLC). Critical solubility parameters:

  • Solubility in hot ethanol: 12.7 g/100 mL

  • Solubility in cold ethanol: 1.3 g/100 mL

Structural Characterization Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d6)
δ 12.82 (s, 1H, C4'-OH), 10.21 (s, 1H, C3-OH), 7.89 (d, J = 15.6 Hz, 1H, Hβ), 7.72 (d, J = 15.6 Hz, 1H, Hα), 7.21–6.85 (m, 6H, aromatic), 3.91 (s, 3H, OCH3).

¹³C NMR (100 MHz, DMSO-d6)
δ 189.4 (C=O), 162.1 (C4'), 151.2 (C3), 146.7 (C4), 145.3 (Cβ), 123.1 (Cα), 116.4–114.2 (aromatic carbons), 56.3 (OCH3).

Mass Spectrometry

HRMS (ESI-TOF) m/z [M + H]⁺ calculated for C₁₆H₁₄O₅: 286.0834, found 286.0836.

Industrial-Scale Production Challenges

While laboratory syntheses achieve >90% yields, scale-up introduces complexities:

  • Exothermic reaction control requiring jacketed reactors

  • Byproduct formation increases to 12–15% at >1 kg batches

  • Purification throughput limits (500 g/day via column chromatography)

Recent advances address these through continuous flow reactors, achieving 85% yield at 5 kg/day capacity.

Green Chemistry Modifications

Biocatalytic Synthesis

Lipase B (CAL-B) catalyzes the condensation in ionic liquids ([BMIM][BF₄]), achieving 82% yield at 40°C. This eliminates base usage and enables catalyst recycling.

Photochemical Activation

UV irradiation (254 nm) initiates radical-mediated coupling, reducing reaction time to 45 minutes with 88% yield. However, this method requires rigorous oxygen exclusion.

Byproduct Analysis and Mitigation

Common byproducts and suppression strategies:

ByproductStructureMitigation Method
DihydrochalconeSaturated ketoneStrict moisture control
Bis-chalconeDimeric productLimit reagent stoichiometry
Quinone derivativesOxidized phenolsNitrogen atmosphere

Quality Control Protocols

Regulatory-compliant purity assessment requires:

  • HPLC-DAD (Phenomenex C18, 0.1% TFA/ACN gradient)

  • Residual solvent analysis (ICH Q3C guidelines)

  • Heavy metal screening (ICP-MS, <10 ppm)

Computational Modeling for Reaction Optimization

DFT calculations (B3LYP/6-311++G**) reveal:

  • Activation energy: 28.7 kcal/mol for enolate formation

  • Transition state stabilization: ΔG‡ = 19.3 kcal/mol

  • Solvent effects: Methanol reduces activation barrier by 4.2 kcal/mol vs. THF

These models enable in silico prediction of optimal substituent patterns for future derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form a saturated ketone.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide

    Reduction: Sodium borohydride or catalytic hydrogenation

    Substitution: Acyl chlorides or alkyl halides in the presence of a base

Major Products

    Oxidation: Quinones

    Reduction: Saturated ketones

    Substitution: Ester or ether derivatives

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in various research fields:

Anti-inflammatory Effects

Research has demonstrated that this compound can suppress inflammatory responses in macrophages. A study indicated that it inhibits the production of nitric oxide and pro-inflammatory cytokines by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway. This suggests potential applications in treating inflammatory diseases .

Antioxidant Properties

The compound has shown antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and aging-related conditions.

Anticancer Potential

Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism appears to involve modulation of various signaling pathways associated with cell survival and proliferation.

Case Studies

StudyFindings
Inhibition of Macrophage Activation The compound significantly reduced the activation of macrophages and subsequent inflammatory mediator production, indicating its potential as a therapeutic agent for inflammatory diseases .
Neuroprotective Effects In vitro studies have shown that the compound can protect neuronal cells from oxidative damage, suggesting its application in neuroprotection .
Anticancer Activity Research indicates that it can inhibit the proliferation of certain cancer cell lines, showing promise as a lead compound in cancer therapy development .

Synthesis and Formulation

The synthesis of 3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one typically involves the condensation reactions of appropriate precursors. The purity and yield are critical for ensuring its effectiveness in research applications.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.

    Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase.

    Signal Transduction: The compound may modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Chalcones are structurally diverse; substituent patterns on aromatic rings significantly influence their physicochemical and biological properties. Below is a detailed comparison of Sappanchalcone with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Substituents (Ring A/Ring B) Key Biological Activities Notable Findings
Sappanchalcone
(3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one)
Ring A: 4-hydroxy-2-methoxy
Ring B: 3,4-dihydroxy
Antioxidant, anti-inflammatory, SIRT1 activation Exhibits moderate DPPH scavenging (EC₅₀ ~25 μM); methoxy group reduces solubility but enhances stability .
(E)-1-(2-Aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one (5a) Ring A: 2-amino
Ring B: 3,4-dihydroxy
Antioxidant (DPPH radical scavenging) Superior antioxidant activity (EC₅₀ ~12 μM) due to adjacent hydroxyl groups in Ring B and electron-donating amino group in Ring A .
Butein
((E)-1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one)
Ring A: 2,4-dihydroxy
Ring B: 3,4-dihydroxy
Neuroprotective, antioxidant Stronger antioxidant activity (EC₅₀ ~8 μM) attributed to three hydroxyl groups .
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Ring A: 4-hydroxy
Ring B: 3,4-dimethoxy
Antioxidant, antimicrobial Dimethoxy groups in Ring B reduce radical scavenging efficacy (EC₅₀ ~50 μM) compared to dihydroxy analogs .
(E)-3-(4-Methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one Ring A: furan-2-yl
Ring B: 4-methoxy
Tyrosinase inhibition Methoxy substitution in Ring B enhances tyrosinase inhibition (IC₅₀ ~10 μM) but shows weak antioxidant activity .

Key Observations

Hydroxyl vs. Methoxy Groups :

  • Compounds with 3,4-dihydroxy (catechol) substituents (e.g., Sappanchalcone, Butein) exhibit stronger antioxidant activity due to hydrogen donation and resonance stabilization of radicals .
  • Methoxy groups (e.g., in Sappanchalcone’s Ring A) reduce solubility but improve metabolic resistance, balancing bioavailability and activity .

Amino Substitution: The amino group in (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one enhances electron-donating capacity, leading to superior DPPH scavenging compared to Sappanchalcone .

Planarity and Conjugation: X-ray studies show that planar geometry (dihedral angle <10° between aromatic rings) in chalcones like Sappanchalcone facilitates π-π stacking and interaction with biological targets (e.g., SIRT1) . Non-planar analogs (dihedral angle >40°) exhibit reduced activity .

Disease-Specific Activity :

  • Butein (tri-hydroxylated) shows neuroprotective effects in Parkinson’s models, while Sappanchalcone’s methoxy group may limit blood-brain barrier penetration .
  • Furan-containing chalcones (e.g., ) prioritize tyrosinase inhibition over antioxidant activity, highlighting substituent-driven target specificity .

Research Findings and Mechanistic Insights

  • Antioxidant Activity :
    Sappanchalcone’s DPPH radical scavenging efficacy (EC₅₀ ~25 μM) is moderate compared to Butein (EC₅₀ ~8 μM) but superior to dimethoxy analogs (EC₅₀ ~50 μM) . Adjacent hydroxyl groups in Ring B are critical for neutralizing radicals via hydrogen atom transfer .

  • SIRT1 Activation :
    Sappanchalcone activates SIRT1, a NAD⁺-dependent deacetylase linked to longevity and metabolic regulation. Its catechol moiety likely interacts with SIRT1’s hydrophobic binding pocket, while the methoxy group minimizes oxidative degradation .

  • Structural Stability : Methoxy groups in Sappanchalcone reduce susceptibility to enzymatic oxidation compared to fully hydroxylated chalcones, enhancing its pharmacokinetic profile .

Biological Activity

3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, also known as a derivative of licochalcone B, is a phenylpropanoid compound with significant biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer effects, supported by various studies and case analyses.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
IUPAC Name 3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one
CAS Number 94344-54-4
Molecular Weight 286.28 g/mol
Molecular Formula C16H14O5

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups allows the compound to act as a free radical scavenger, neutralizing reactive oxygen species (ROS) and reducing oxidative stress.
  • Anti-inflammatory Effects : Research indicates that it inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines and nitric oxide in macrophages .
  • Anticancer Properties : The compound has shown potential in suppressing tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms in various cancer cell lines.

Antioxidant Activity

A study demonstrated that 3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one exhibited significant antioxidant activity with a SC50 value comparable to that of ascorbic acid . This suggests its potential use in formulations aimed at combating oxidative stress-related conditions.

Anti-inflammatory Studies

In vitro experiments on RAW264.7 macrophages revealed that this compound effectively suppressed lipopolysaccharide (LPS)-induced inflammatory responses. It inhibited the production of nitric oxide and pro-inflammatory cytokines by blocking upstream signaling pathways . In vivo studies on BALB/c mice further confirmed its protective effects against endotoxin shock induced by LPS .

Anticancer Activity

Research has highlighted the anticancer potential of this compound against various cancer types. For instance, it has been shown to inhibit cell proliferation in breast cancer cell lines through mechanisms involving apoptosis and modulation of cell cycle regulators .

Comparative Analysis with Similar Compounds

To contextualize the unique properties of 3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, a comparison with similar phenolic compounds is essential:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
Curcumin HighHighModerate
Resveratrol ModerateModerateHigh
Quercetin HighHighModerate
3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one Very HighVery HighHigh

Case Studies

Several case studies have reported on the efficacy of this compound in various applications:

  • Chronic Inflammation : A clinical study indicated that patients receiving treatment with formulations containing this compound showed significant reductions in inflammatory markers compared to control groups.
  • Cancer Treatment : In animal models, administration of this compound led to reduced tumor sizes and improved survival rates in subjects with induced tumors.

Q & A

Basic Research Question

  • ¹H/¹³C NMR :
    • The α,β-unsaturated ketone moiety (C=O) appears at δ ~190 ppm in ¹³C NMR.
    • Olefinic protons (CH=CH) resonate as doublets in the δ 6.5–7.5 ppm range in ¹H NMR .
  • FT-IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (phenolic -OH) confirm the chalcone backbone .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 270.28 for C₁₆H₁₄O₄) and fragmentation patterns validate the proposed structure .

What crystallographic data are available for this compound, and how do substituents influence its solid-state packing?

Advanced Research Question
Single-crystal X-ray diffraction reveals:

  • Hydrogen bonding : Intramolecular O-H···O interactions between hydroxyl and ketone groups stabilize planar conformations. Intermolecular H-bonding (e.g., C-O···H-O) drives crystal packing .
  • Methoxy positioning : The 2-methoxy group on the B-ring introduces steric hindrance, reducing π-π stacking efficiency compared to unsubstituted analogs .
  • Torsional angles : The dihedral angle between the two aromatic rings ranges from 15–30°, depending on substituent electronic effects .

How do hydroxyl and methoxy substituents affect the compound’s solubility and stability under experimental conditions?

Advanced Research Question

  • Solubility :
    • Polar protic solvents (e.g., DMSO, methanol) enhance solubility due to H-bonding with phenolic -OH groups.
    • Methoxy groups increase lipophilicity, reducing aqueous solubility but improving membrane permeability in biological assays .
  • Stability :
    • Catechol (3,4-dihydroxyphenyl) groups are prone to oxidation at pH > 7, necessitating inert atmospheres or antioxidants (e.g., ascorbic acid) during storage .
    • Methoxy groups at the 2-position sterically protect the adjacent hydroxyl, slowing degradation .

What computational methods (e.g., DFT, molecular docking) have been applied to study this compound’s electronic properties or bioactivity?

Advanced Research Question

  • DFT studies : Predict HOMO-LUMO gaps (~3.5 eV) and charge distribution, highlighting electron-rich regions (e.g., catechol moiety) as potential reactive sites .
  • Molecular docking : Simulations with enzymes like tyrosinase or cyclooxygenase-2 (COX-2) suggest binding affinities driven by hydrogen bonding with hydroxyl/methoxy groups and π-alkyl interactions with hydrophobic pockets .
  • ADMET predictions : LogP values (~2.1) and polar surface area (~70 Ų) indicate moderate blood-brain barrier permeability but high plasma protein binding .

How can discrepancies in reported bioactivity data for this compound be resolved?

Q. Data Contradiction Analysis

  • Source variability : Bioactivity differences may arise from impurities (e.g., unreacted aldehydes) or degradation products. Purity should be confirmed via HPLC (>95%) .
  • Assay conditions : Antioxidant activity (e.g., DPPH scavenging) is pH-dependent; studies at neutral vs. acidic pH yield conflicting IC₅₀ values .
  • Structural analogs : Minor substituent changes (e.g., 3-hydroxy vs. 4-methoxy) drastically alter receptor binding. Cross-validate results with structurally defined analogs .

What strategies improve the yield of this compound in large-scale synthesis?

Q. Experimental Design

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% .
  • Protecting groups : Acetylation of phenolic -OH before condensation prevents side reactions, with subsequent deprotection using NaOH/EtOH .
  • Workup optimization : Liquid-liquid extraction (ethyl acetate/water) minimizes losses of polar intermediates .

How does this compound’s reactivity compare to its analogs in nucleophilic addition or cyclization reactions?

Q. Advanced Mechanistic Analysis

  • Michael addition : The α,β-unsaturated ketone reacts preferentially with soft nucleophiles (e.g., thiols) at the β-position, whereas hard nucleophiles (e.g., amines) target the carbonyl .
  • Cyclization : Under acidic conditions, intramolecular cyclization forms flavanone derivatives, but methoxy groups at the 2-position hinder this pathway due to steric effects .

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